molecular formula C24H16 B079420 5,12-Dihydro-5,12-[1,2]benzenonaphthacene CAS No. 13395-89-6

5,12-Dihydro-5,12-[1,2]benzenonaphthacene

Cat. No.: B079420
CAS No.: 13395-89-6
M. Wt: 304.4 g/mol
InChI Key: BDGCAZKBABLJEP-UHFFFAOYSA-N
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Description

5,12-Dihydro-5,12-[1,2]benzenonaphthacene is a polycyclic aromatic hydrocarbon that belongs to the class of iptycenes. It is characterized by its unique three-dimensional structure, which consists of three benzene rings fused to a central triptycene core. This compound is known for its rigidity and high thermal stability, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between anthracene and benzoquinone. This reaction forms a triptycene intermediate, which can then be further functionalized to produce benzotriptycene . Another method involves the reaction of anthracene with aryne intermediates, such as those derived from 1-nitronaphthalene or 9-bromophenanthrene .

Industrial Production Methods: While specific industrial production methods for benzotriptycene are not widely documented, the synthesis typically involves the same fundamental reactions used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the benzene rings and the triptycene core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in functionalized benzotriptycene derivatives.

Scientific Research Applications

5,12-Dihydro-5,12-[1,2]benzenonaphthacene has a wide range of scientific research applications due to its unique structural properties:

Mechanism of Action

The mechanism by which benzotriptycene exerts its effects is primarily related to its structural rigidity and high thermal stability. These properties allow it to interact with various molecular targets and pathways. For example, in gas separation applications, benzotriptycene-based polymers act as molecular sieves, selectively allowing certain gases to pass through while blocking others .

Comparison with Similar Compounds

Uniqueness: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene stands out due to its enhanced rigidity and thermal stability compared to other similar compounds. These properties make it particularly suitable for applications requiring high-performance materials, such as advanced polymers for gas separation .

Properties

CAS No.

13395-89-6

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene

InChI

InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H

InChI Key

BDGCAZKBABLJEP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46

Canonical SMILES

C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46

Origin of Product

United States

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